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Compound of Interest

Compound Name: ACP-319

Cat. No.: B1574553 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
ACP-319, also known as AMG-319, is a potent and selective second-generation inhibitor of the

delta isoform of phosphoinositide 3-kinase (PI3Kδ). Its targeted inhibition of the PI3K/Akt

signaling pathway has shown therapeutic potential, particularly in the context of B-cell

malignancies. This document provides a comprehensive overview of the chemical structure, a

detailed synthesis protocol, and key pharmacological data for ACP-319. It is intended to serve

as a technical resource for researchers and professionals involved in drug discovery and

development.

Chemical Structure and Properties
ACP-319 is a quinolinylpurine derivative with the following systematic IUPAC name: (S)-N-(1-

(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine.

Chemical Structure:

Table 1: Physicochemical Properties of ACP-319
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Property Value Reference

Molecular Formula C₂₁H₁₆FN₇ [1]

Molecular Weight 385.4 g/mol [1]

CAS Number 1608125-21-8 [1]

Appearance Solid powder [2]

Solubility Soluble in DMSO [2]

Synthesis of ACP-319
The synthesis of ACP-319 is a multi-step process involving the construction of the substituted

quinoline core followed by coupling with the purine moiety. The following protocol is based on

the synthetic strategy outlined in the patent literature (WO2008118468) and common practices

in medicinal chemistry.

Synthesis Workflow

Starting Materials
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Caption: High-level workflow for the synthesis of ACP-319.

Detailed Experimental Protocol
Step 1: Synthesis of the 7-fluoro-2-(pyridin-2-yl)quinoline-3-carbaldehyde

Reaction: A suitable starting material, such as a substituted aniline, undergoes a cyclization

reaction, for instance, a Friedländer annulation, with a propiolaldehyde derivative to form the

quinoline core.
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Reagents and Conditions:

Substituted 2-aminobenzaldehyde or ketone.

2-acetylpyridine.

Base (e.g., potassium hydroxide) in a suitable solvent (e.g., ethanol).

Reflux for several hours.

Work-up and Purification:

The reaction mixture is cooled, and the product is precipitated by the addition of water.

The crude product is filtered, washed with water, and dried.

Purification is achieved by recrystallization from a suitable solvent like ethanol or by

column chromatography on silica gel.

Step 2: Synthesis of (S)-1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-amine

Reaction: The aldehyde from Step 1 is converted to a chiral amine via reductive amination.

Reagents and Conditions:

7-fluoro-2-(pyridin-2-yl)quinoline-3-carbaldehyde.

A chiral amine source or a chiral auxiliary followed by reduction. A common method

involves the formation of an imine followed by asymmetric reduction.

Reducing agent (e.g., sodium borohydride or catalytic hydrogenation with a chiral

catalyst).

Solvent: Methanol or ethanol.

Room temperature to 50°C.

Work-up and Purification:
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The solvent is removed under reduced pressure.

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

The organic layer is washed with brine, dried over sodium sulfate, and concentrated.

The enantiomeric purity is determined by chiral HPLC, and the product is purified by

column chromatography.

Step 3: Coupling of the Chiral Amine with 6-chloro-9H-purine

Reaction: The chiral amine from Step 2 is coupled with 6-chloro-9H-purine via a nucleophilic

aromatic substitution reaction.

Reagents and Conditions:

(S)-1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-amine.

6-chloro-9H-purine.

A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-

pyrrolidone (NMP).

Elevated temperature (e.g., 100-120°C).

Work-up and Purification:

The reaction mixture is cooled and poured into water to precipitate the product.

The solid is collected by filtration, washed with water, and dried.

Final purification is achieved by column chromatography on silica gel using a gradient of

dichloromethane and methanol. The pure fractions are combined and evaporated to yield

ACP-319 as a solid.

Mechanism of Action and Signaling Pathway
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ACP-319 is a selective inhibitor of the PI3Kδ isoform, which is predominantly expressed in

hematopoietic cells. By inhibiting PI3Kδ, ACP-319 blocks the conversion of phosphatidylinositol

(4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn,

prevents the activation of the downstream serine/threonine kinase Akt (also known as protein

kinase B), a crucial node in cell signaling that promotes cell survival, proliferation, and growth.

[3]
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Caption: The inhibitory effect of ACP-319 on the PI3K/Akt signaling pathway.
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Pharmacological Data
In Vitro Activity
Table 2: In Vitro Inhibitory Activity of ACP-319

Target IC₅₀ (nM) Assay Type Reference

PI3Kδ 18 Kinase Assay [4]

PI3Kγ 850 Kinase Assay [4]

PI3Kβ 2,700 Kinase Assay [4]

PI3Kα 33,000 Kinase Assay [4]

Pharmacokinetic Properties
Pharmacokinetic data for ACP-319 has been reported in the context of clinical trials, often in

combination with other therapeutic agents.

Table 3: Summary of Pharmacokinetic Parameters of ACP-319 in Humans

Parameter Value Condition Reference

Dose Proportionality

Exposure (AUC)

increased dose-

proportionally in a

relatively linear

manner

25 mg, 50 mg, 100 mg

BID
[2]

Maximum Tolerated

Dose (MTD)

50 mg BID (in

combination with

acalabrutinib)

Relapsed/Refractory

B-cell Non-Hodgkin

Lymphoma

[2][5]

Conclusion
ACP-319 is a potent and selective PI3Kδ inhibitor with a well-defined chemical structure and a

feasible synthetic route. Its mechanism of action through the inhibition of the PI3K/Akt signaling

pathway provides a strong rationale for its investigation in hematological malignancies. The
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data presented in this guide, including its synthesis, in vitro activity, and clinical

pharmacokinetic properties, offer a valuable resource for researchers in the field of oncology

and drug development. Further research and clinical studies are warranted to fully elucidate the

therapeutic potential of ACP-319.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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